![molecular formula C28H25N3O2 B302262 N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302262.png)
N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as DMF-NH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMF-NH is not yet fully understood. However, studies suggest that it may exert its anti-cancer effects through the inhibition of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. DMF-NH may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
DMF-NH has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DMF-NH can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. In vivo studies have also shown that DMF-NH can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMF-NH is its simplicity of synthesis, which makes it an attractive compound for use in laboratory experiments. DMF-NH is also relatively stable and can be easily purified using column chromatography. However, one limitation of DMF-NH is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on DMF-NH. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of DMF-NH and to determine its efficacy and safety in human clinical trials. Another area of interest is the development of new synthetic methods for DMF-NH and its derivatives, which could lead to the discovery of new compounds with improved properties and applications. Finally, DMF-NH could also be explored for its potential applications in materials science, such as in the development of new sensors or catalysts.
Synthesemethoden
DMF-NH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2,5-dimethyl-1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde in the presence of hydrazine hydrate. The resulting product is DMF-NH, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMF-NH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMF-NH has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. DMF-NH has also been explored as an anti-inflammatory and anti-diabetic agent, with studies demonstrating its potential to reduce inflammation and improve glucose metabolism.
Eigenschaften
Molekularformel |
C28H25N3O2 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[(E)-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H25N3O2/c1-17-8-7-11-25(19(17)3)31-18(2)14-22(20(31)4)16-29-30-28(32)27-15-24-23-10-6-5-9-21(23)12-13-26(24)33-27/h5-16H,1-4H3,(H,30,32)/b29-16+ |
InChI-Schlüssel |
FRJIPZQBAZRLRA-MUFRIFMGSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C |
SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
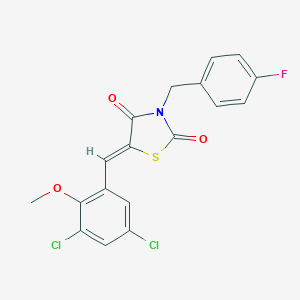
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
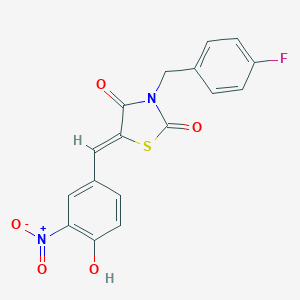
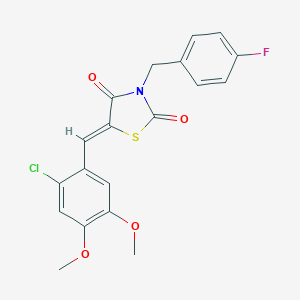
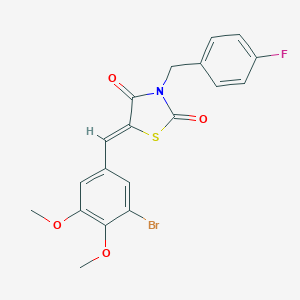
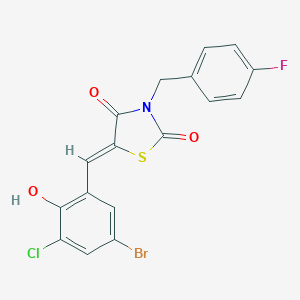
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)

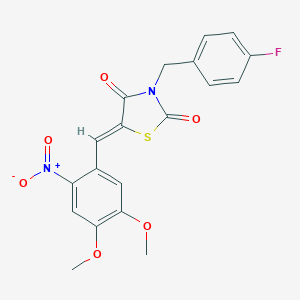
![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)